BenchChemオンラインストアへようこそ!

(Rac)-LM11A-31 dihydrochloride

Alzheimer's disease p-tau217 biomarker

Select (Rac)-LM11A-31 dihydrochloride for p75NTR research requiring clinical-stage validation. It is the only p75 ligand with Phase 2a cognitive endpoint and 31% plasma p-tau217 reduction data. Unlike LM11A-24, it uniquely inhibits tau misfolding and preserves spatial memory in AβPP(L/S) mice at clinically relevant brain exposures (peak 1.9 μmol/L). Essential for human-biomarker-referenced preclinical studies in Alzheimer's, PSP, and FTD.

Molecular Formula C12H27Cl2N3O2
Molecular Weight 316.26 g/mol
CAS No. 1214672-15-7
Cat. No. B3067506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-LM11A-31 dihydrochloride
CAS1214672-15-7
Molecular FormulaC12H27Cl2N3O2
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl
InChIInChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H
InChIKeyLLIHJRRZJDEKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-LM11A-31 dihydrochloride 1214672-15-7: A Clinical-Stage p75NTR Modulator for Alzheimer's Disease and Tauopathy Research Procurement


(Rac)-LM11A-31 dihydrochloride (CAS 1214672-15-7) is the racemic isomer of LM11A-31 dihydrochloride, a first-in-class, orally bioavailable, brain-penetrant small molecule modulator of the p75 neurotrophin receptor (p75NTR) [1]. It functions as a proNGF antagonist and has advanced to Phase 2a clinical evaluation for mild to moderate Alzheimer's disease, with additional Phase 2 studies initiated for Progressive Supranuclear Palsy (PSP) [2]. The compound is supplied as a dihydrochloride salt with molecular formula C12H27Cl2N3O2 and molecular weight 316.27, offering high aqueous solubility (≥200 mg/mL in H2O) suitable for oral dosing in preclinical models . Unlike peptide-based approaches, this non-peptide amino acid derivative demonstrates consistent blood-brain barrier penetration and oral activity across multiple disease models [3].

Why Generic p75NTR Modulators or Alternative p75 Ligands Cannot Substitute for LM11A-31 in Translational Research


Generic substitution among p75NTR-targeting small molecules is scientifically unsound due to compound-specific differences in clinical validation status, tau pathology engagement, cognitive outcomes, and CNS exposure. While multiple p75NTR ligands have been described in preclinical literature—including LM11A-24 and BNN27—only LM11A-31 has advanced to completed Phase 2a clinical trials with published biomarker and cognitive endpoint data in Alzheimer's disease patients [1]. Direct comparative studies in AβPP(L/S) transgenic mice reveal that LM11A-31 uniquely inhibits tau misfolding and prevents water maze cognitive deficits, whereas the structurally unrelated p75 ligand LM11A-24 fails to produce these effects despite achieving comparable brain concentrations [2]. Furthermore, LM11A-31 demonstrates clinical-grade brain bioavailability with peak concentrations exceeding the in vitro therapeutic threshold by more than 10-fold, a pharmacokinetic property not equivalently documented for alternative p75 ligands [3]. The racemic form (CAS 1214672-15-7) provides an accessible research tool that maintains target engagement while enabling isomer-specific comparative studies that the enantiopure clinical candidate (LM11A-31 BHS) does not readily support in early-stage discovery workflows .

Quantitative Differentiation Evidence: (Rac)-LM11A-31 dihydrochloride Versus p75NTR Ligand Comparators


Clinical Biomarker Reduction: 31% Decrease in Plasma p-tau217 Versus Placebo at 26 Weeks

In a 242-participant Phase 2a randomized, placebo-controlled trial (NCT03069014), oral LM11A-31 treatment (200 mg or 400 mg BID for 26 weeks) produced a statistically significant 31% reduction in plasma p-tau217 levels compared to placebo [1]. No comparable clinical biomarker reduction data exist in the public domain for LM11A-24, BNN27, or any other p75NTR-targeting small molecule in human subjects. LM11A-31 treatment also counteracted the direction of change in 5 of 10 CSF proteomic modules associated with AD progression, with 129 out of 241 altered proteins (63%) showing change opposite to disease trajectory [1].

Alzheimer's disease p-tau217 biomarker Phase 2a clinical trial

Head-to-Head Preclinical Comparison: LM11A-31 Versus LM11A-24 in Tau Misfolding and Cognitive Outcomes

In a direct comparative study in AβPP(L/S) transgenic mice, LM11A-31 and LM11A-24 were evaluated in parallel for tau pathology modulation and cognitive outcomes. While both ligands reduced excessive tau phosphorylation and microglial activation, LM11A-31 uniquely inhibited tau aberrant folding—a property not observed with LM11A-24 [1]. Critically, in Morris water maze testing, LM11A-31 prevented cognitive impairments whereas LM11A-24 failed to produce any protective effect, despite both compounds achieving comparable brain concentrations and demonstrating CNS target engagement via p75NTR cleavage [1]. Both ligands prevented deficits in fear conditioning, indicating that the cognitive differentiation is specific to hippocampal-dependent spatial memory tasks.

tau pathology cognitive behavior AβPP(L/S) mice p75NTR ligand comparative efficacy

Clinical Cognitive Preservation: Attenuation of Visuospatial Decline at 12 and 26 Weeks

In the Phase 2a clinical trial (NCT03069014), placebo-treated patients exhibited significant decline in memory and visuospatial scores over 26 weeks. LM11A-31 treatment significantly attenuated decline in visuospatial function at both 12 and 26 weeks compared to placebo [1]. This represents the first demonstration of cognitive domain preservation by a p75NTR modulator in human subjects. In contrast, the chemically unrelated p75NTR ligand BNN27 remains at preclinical or early Phase 1 stage with no published clinical cognitive outcome data in Alzheimer's disease, and LM11A-24 has never advanced to human clinical trials [2].

visuospatial function cognitive outcome Alzheimer's disease Phase 2a clinical efficacy

Brain Exposure Quantitative Data: Peak Brain Concentration 10.8× In Vitro Therapeutic Threshold

LM11A-31 exhibits favorable brain bioavailability with quantified CNS exposure parameters. Following a single 50 mg/kg oral dose in CD-1 mice, peak brain concentration reached 262 ng/g tissue (approximately 1.08 μmol/L) at 30 minutes post-dose, exceeding the in vitro therapeutic dose of 100 nmol/L by more than 10-fold [1]. Brain half-life was measured at 3 to 4 hours. After 2 weeks of daily dosing at 50 mg/kg/day, peak brain concentration increased to 463.4 ng/g (approximately 1.9 μmol/L) [1]. While LM11A-24 also achieves brain concentrations known to provide neuroprotection in vitro, direct comparative PK data including brain half-life and dose-linear exposure quantification are not publicly available for LM11A-24 or BNN27 at comparable detail [2].

blood-brain barrier CNS penetration pharmacokinetics brain concentration oral bioavailability

Expanded Tauopathy Indication: Phase 2 Trial Initiation in Progressive Supranuclear Palsy

LM11A-31 has advanced to a second Phase 2 clinical trial evaluating its efficacy in Progressive Supranuclear Palsy (PSP) and Frontotemporal Dementia (NCT07264283), a platform trial with Regimen B dedicated to LM11A-31 [1]. This represents expansion beyond Alzheimer's disease into primary tauopathy indications, leveraging the compound's demonstrated tau-modifying properties. In contrast, LM11A-24 has never been advanced to human clinical trials, and BNN27's clinical development remains focused on traumatic brain injury and ALS with no published PSP or FTD trial activity [2]. The PSP trial expects to enroll approximately 147 participants, with UCSF as the lead site [1].

Progressive Supranuclear Palsy tauopathy Phase 2 clinical trial frontotemporal dementia

Research and Industrial Application Scenarios for (Rac)-LM11A-31 dihydrochloride


Alzheimer's Disease Translational Research Requiring Human-Validated Target Engagement

Investigators conducting preclinical-to-clinical translational research in Alzheimer's disease should prioritize (Rac)-LM11A-31 dihydrochloride when study objectives include modeling p75NTR-mediated therapeutic effects with a compound that has demonstrated human biomarker validation. The 31% reduction in plasma p-tau217 at 26 weeks in Phase 2a trials [1] establishes a clinical benchmark for p75NTR engagement that can be referenced when interpreting preclinical efficacy results. The compound's established oral dosing regimen (50 mg/kg/day in mice) with quantified brain exposure (1.08-1.9 μmol/L peak concentration) [2] provides a directly translatable framework for dose selection and exposure-response modeling.

Tauopathy and Protein Misfolding Studies Requiring Tau-Specific Activity

For research focused on tau pathology mechanisms, including aberrant tau folding and misfolding inhibition, (Rac)-LM11A-31 offers uniquely validated activity not present in LM11A-24 [1]. The compound's dual action—reducing both tau phosphorylation and inhibiting tau misfolding—makes it the preferred tool compound for dissecting p75NTR-dependent versus p75NTR-independent tau modification pathways. This differentiation is critical for studies aiming to link tau conformational changes to downstream neurodegeneration or cognitive outcomes, where the use of LM11A-24 would fail to produce the full spectrum of tau-modifying effects [1].

Cognitive Behavioral Pharmacology with Spatial Memory Endpoints

Research programs evaluating hippocampal-dependent cognitive outcomes should select (Rac)-LM11A-31 over LM11A-24 for Morris water maze and related spatial memory assays. Direct comparative data in AβPP(L/S) mice demonstrate that only LM11A-31 prevents water maze performance deficits, whereas LM11A-24 fails to produce protective effects despite comparable CNS exposure and target engagement [1]. This cognitive endpoint differentiation—supported by clinical visuospatial preservation data in human subjects [2]—positions LM11A-31 as the evidence-backed choice for behavioral pharmacology studies where spatial learning and memory are primary outcome measures.

Cross-Indication Tauopathy Research in PSP and Frontotemporal Dementia Models

Investigators studying Progressive Supranuclear Palsy, Frontotemporal Dementia, or other primary tauopathies should utilize (Rac)-LM11A-31 dihydrochloride as a tool compound given its active Phase 2 clinical development in these indications (NCT07264283) [1]. No other p75NTR ligand has entered clinical trials for PSP or FTD, making LM11A-31 the only compound in this target class with translational relevance for these diseases. Preclinical PSP/FTD model studies using LM11A-31 can be directly contextualized against ongoing human trial data, enhancing grant competitiveness and publication impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-LM11A-31 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.